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Compound of Interest

Compound Name: Neotuberostemonone

Cat. No.: B15587458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Neotuberostemonone, a tuberostemonine-type alkaloid isolated from the roots of Stemona

tuberosa. This document is intended to serve as a core reference for researchers, scientists,

and drug development professionals working with this class of compounds.

Introduction
Neotuberostemonone, with the molecular formula C₂₂H₃₁NO₆, is a significant constituent of

Stemona tuberosa, a plant with a long history of use in traditional medicine for its antitussive

and insecticidal properties. The structural elucidation of Neotuberostemonone has been

accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). This guide presents a detailed summary of

its spectroscopic data and the experimental protocols utilized for its characterization.

Spectroscopic Data
The structural framework of Neotuberostemonone was established using one- and two-

dimensional NMR spectroscopy, along with high-resolution mass spectrometry.

Mass Spectrometry (MS) Data
High-resolution electron impact mass spectrometry (HR-EI-MS) was employed to determine the

molecular formula of Neotuberostemonone.
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Parameter Value

Molecular Formula C₂₂H₃₁NO₆

Molecular Weight 405.49 g/mol

Observed [M]⁺ 405.2151

Calculated [M]⁺ 405.2151

Table 1: High-Resolution Mass Spectrometry Data for Neotuberostemonone.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in

parts per million (ppm) and are referenced to the solvent signal.
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Position δC (ppm)
δH (ppm), Multiplicity (J in

Hz)

1 176.9

2 34.5 2.65, m; 2.15, m

3 28.9 2.05, m; 1.85, m

5 60.8 3.95, m

6 25.8 2.20, m; 1.60, m

7 28.1 2.10, m; 1.70, m

8 134.5 5.60, br s

9 129.8

9a 70.1 4.20, d (3.5)

10 48.2 2.80, m

11 210.5

12 52.1 3.10, m

13 171.2

14 22.5 1.25, d (7.0)

16 68.5 4.50, q (6.5)

17 15.9 1.40, d (6.5)

18 20.8 1.15, d (7.0)

19 12.5 0.95, t (7.5)

2' 170.5

3' 20.9 2.10, s

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Neotuberostemonone (in CDCl₃).
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Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation and

spectroscopic analysis of Neotuberostemonone.

Isolation of Neotuberostemonone
A general procedure for the extraction and isolation of alkaloids from Stemona tuberosa is as

follows:
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Air-dried and powdered roots of Stemona tuberosa

Extraction with 95% Ethanol

Acidification with dilute HCl (pH 1-2)

Partition between CH2Cl2 and water

Aqueous Layer

Basification with aqueous NH3 (pH 9-10)

Extraction with CH2Cl2

Crude Alkaloid Extract

Column Chromatography (Silica Gel)

Fractionation

Further Purification (e.g., HPLC)

Neotuberostemonone

Click to download full resolution via product page

Figure 1: General workflow for the isolation of Neotuberostemonone.
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Mass Spectrometry
High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or a magnetic

sector mass spectrometer using electron impact (EI) ionization.

Sample Preparation: A dilute solution of the purified Neotuberostemonone is prepared in a

volatile organic solvent (e.g., methanol or chloroform).

Injection: The sample is introduced into the ion source of the mass spectrometer.

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV)

to induce ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 1-5 mg of purified Neotuberostemonone is dissolved in

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

A standard one-dimensional proton NMR experiment is performed.

Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range of protons, and a relaxation

delay to ensure quantitative measurements if needed.

¹³C NMR Spectroscopy:

A one-dimensional carbon-13 NMR experiment with proton decoupling is performed to

obtain singlets for each unique carbon.
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DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and

three-bond) proton-carbon correlations, which is crucial for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of

protons, aiding in the determination of the relative stereochemistry.

Purified Neotuberostemonone

Mass Spectrometry (HR-EI-MS) NMR Spectroscopy

Molecular Formula Determination 1D NMR (¹H, ¹³C, DEPT) 2D NMR (COSY, HSQC, HMBC, NOESY)

Final Structure of Neotuberostemonone

Proton and Carbon Assignments Connectivity and Planar Structure Relative Stereochemistry

Click to download full resolution via product page
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Figure 2: Logical workflow for the spectroscopic structure elucidation of
Neotuberostemonone.

Conclusion
The spectroscopic data presented in this guide provide a foundational dataset for the

identification and characterization of Neotuberostemonone. The detailed NMR and mass

spectrometry information, coupled with the outlined experimental protocols, will be invaluable

for researchers engaged in the fields of natural product chemistry, pharmacology, and drug

development, facilitating further investigation into the biological activities and potential

therapeutic applications of this and related Stemona alkaloids.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Neotuberostemonone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587458#spectroscopic-data-nmr-mass-of-
neotuberostemonone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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